molecular formula C6H14O2 B3428560 1,6-Hexane-1,1,6,6-d4-diol CAS No. 6843-76-1

1,6-Hexane-1,1,6,6-d4-diol

Cat. No. B3428560
CAS RN: 6843-76-1
M. Wt: 122.20 g/mol
InChI Key: XXMIOPMDWAUFGU-NZLXMSDQSA-N
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Description

1,6-Hexane-1,1,6,6-d4-diol is a stable isotope labelled compound . It is a linear diol that contains two primary hydroxyl groups that are located at the terminal . It can exist in different forms such as a liquid or a solid, either colorless or white in appearance .


Synthesis Analysis

1,6-Hexanediol (1,6-HDO) was effectively prepared from 5-hydroxymethylfurfural (HMF) over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor .


Molecular Structure Analysis

The molecular formula of 1,6-Hexane-1,1,6,6-d4-diol is C6 D4 H10 O2 and its molecular weight is 122.199 .


Chemical Reactions Analysis

As 1,6-hexanediol contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification. Oxidation with pyridinium chlorochromate gives adipaldehyde . Dehydration of 1,6-hexanediol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran .


Physical And Chemical Properties Analysis

1,6-Hexane-1,1,6,6-d4-diol has a molecular weight of 122.199 . The compound is soluble in ethanol and acetone, slightly soluble in diethyl ether, and insoluble in benzene .

Safety And Hazards

1,6-Hexanediol has low toxicity and low flammability, and is generally considered as safe. It is not irritating to skin, but may irritate the respiratory tract or mucous membranes. Dust or vapor of the compound can irritate or damage the eyes .

Future Directions

1,6-Hexanediol is widely used for industrial polyester and polyurethane production . It can improve the hardness and flexibility of polyesters as it contains a fairly long hydrocarbon chain . In polyurethanes, it is used as a chain extender, and the resulting modified polyurethane has high resistance to hydrolysis as well as mechanical strength, but with a low glass transition temperature .

properties

IUPAC Name

1,1,6,6-tetradeuteriohexane-1,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2/i5D2,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMIOPMDWAUFGU-NZLXMSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311134
Record name 1,6-Hexane-1,1,6,6-d4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Hexane-1,1,6,6-d4-diol

CAS RN

6843-76-1
Record name 1,6-Hexane-1,1,6,6-d4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6843-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexane-1,1,6,6-d4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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